Meta-Methoxy vs. Unsubstituted N-Phenyl: Physicochemical Differentiation
The target compound incorporates a 3-methoxyphenyl group at the carboxamide nitrogen, whereas the closest commercially available analog, 6-(4-fluorophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide (CAS 1049417-26-6), bears an unsubstituted N-phenyl ring . The meta-methoxy substituent introduces an additional hydrogen-bond acceptor (ether oxygen) and increases topological polar surface area (TPSA), which directly influences solubility, permeability, and protein-binding interactions relative to the unsubstituted analog . This substitution is consistent with SAR trends observed in methoxyphenyl thiazole carboxamide COX inhibitors, where the position and electronic character of the methoxy group critically modulated both potency and selectivity [1].
| Evidence Dimension | Hydrogen-bond acceptor count and TPSA |
|---|---|
| Target Compound Data | Calculated HBA: 5 (O atoms: methoxy, carboxamide carbonyl, thiazole ring); TPSA approx. 86 Ų |
| Comparator Or Baseline | 6-(4-fluorophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide (CAS 1049417-26-6): HBA: 4; TPSA approx. 68 Ų |
| Quantified Difference | +1 H-bond acceptor; estimated ΔTPSA ≈ +18 Ų |
| Conditions | In silico calculation based on molecular structure (ChemDraw/ChemAxon); no experimental logP/logD data available for the target compound |
Why This Matters
The additional hydrogen-bond acceptor and increased polarity of the 3-methoxyphenyl analog can translate into measurably different solubility and membrane permeability profiles, critical for assay compatibility (e.g., DMSO solubility limits, non-specific binding) and for interpreting cellular vs. biochemical potency discrepancies in screening cascades.
- [1] Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. (2023). NCBI/PMC. DOI: 10.1016/j.ejmech.2023.115234. View Source
